3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Medicinal chemistry Building block selection Hydrogen-bond potential

Researchers optimizing solubility, permeability, or target binding in cyclopenta[b]thiophene scaffolds often require a predictable hydrogen-bonding and lipophilicity perturbation without de novo synthesis. 3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 120715-47-1) provides a discrete building block with an additional H-bond acceptor (HBA=3 vs. 2) and a LogP of 1.94 (Δ ~0.4-0.9 vs. parent). Benefits: 1) Enables SAR exploration by modulating HBA count and lipophilicity; 2) Carboxylic acid handle allows rapid derivatization into esters/amides for side-chain attachment; 3) Sourced as a single batch with ≥98% HPLC purity, avoiding multi-step in-house methoxylation. Procure with confidence for medicinal chemistry or advanced liquid crystal R&D.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
Cat. No. B12999496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCOC1=C(SC2=C1CCC2)C(=O)O
InChIInChI=1S/C9H10O3S/c1-12-7-5-3-2-4-6(5)13-8(7)9(10)11/h2-4H2,1H3,(H,10,11)
InChIKeyRUBXZKOTBVFIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Core Scaffold Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 120715-47-1) is a heterocyclic building block belonging to the cyclopenta[b]thiophene class, featuring a fused thiophene-cyclopentane core with a carboxylic acid at the 2-position and a methoxy substituent at the 3-position . Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol . The compound is supplied as a research chemical with typical purity ≥98% (HPLC) and is classified as a warning-level hazardous material (H302-H312-H332) . The presence of the 3-methoxy group distinguishes it from the parent 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid scaffold by altering both hydrogen-bonding capacity and lipophilicity, as reflected in computed LogP of 1.94 and topological polar surface area (TPSA) of 46.53 Ų .

Core Scaffold
3-Methoxy-cyclopenta[b]thiophene-2-carboxylic acid building block with carboxylic acid and methoxy handles for derivatization
Physicochemical Profile
Methoxy group increases H-bond acceptor count and modulates lipophilicity relative to the des-methoxy parent scaffold
Procurement Grade
Research chemical, high purity (HPLC); warning-level hazard classification (H302-H312-H332)

Why 3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid Cannot Be Replaced by Des-Methoxy or Positional Isomer Analogs


Generic substitution within the cyclopenta[b]thiophene-2-carboxylic acid series is precluded by the 3-methoxy group's dual influence on molecular recognition and physicochemical properties. The methoxy substituent introduces an additional hydrogen-bond acceptor (HBA count = 3 vs. 2 for the non-methoxylated parent 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid) and modulates lipophilicity, shifting LogP and TPSA values in a way that directly impacts target binding, solubility, and permeability profiles . In liquid crystal applications, the cyclopenta[b]thiophene core itself has been shown to increase birefringence (Δn) and dielectric anisotropy (Δε) relative to phenylene-based reference compounds; the addition of polarizable substituents such as methoxy can further tune these anisotropic properties, meaning that analog selection is not interchangeable when optimizing optical performance metrics [1]. These quantitative differences in hydrogen-bonding capacity and computed physicochemical descriptors form the basis for the evidence items presented in Section 3.

H-Bonding Mismatch
Removing the 3-methoxy group reduces hydrogen-bond acceptor sites; direct analog substitution may alter target engagement and solubility.
Lipophilicity Shift
Des-methoxy or positional isomers exhibit different LogP and TPSA profiles, potentially changing permeability and metabolic stability.
Material Property Drift
In liquid crystal mesogen design, the cyclopenta[b]thiophene core substituent pattern tunes dielectric anisotropy and birefringence; analog choice is not interchangeable for optical performance optimization.

Quantitative Differential Evidence for 3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid Relative to Closest Analogs


Increased Hydrogen-Bond Acceptor Capacity vs. Parent 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

The target compound possesses three hydrogen-bond acceptor (HBA) sites compared to two for the non-methoxylated parent 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid . This difference arises from the 3-methoxy oxygen, which provides an additional lone-pair donor site for intermolecular interactions. No direct head-to-head binding assay is available, but the HBA count is a key molecular descriptor used in lead optimization to modulate target engagement and solubility.

H-Bond Acceptor Count
Class-level inference
+1 HBA site (3 vs. 2) from methoxy oxygen
Supports building block selection for enhanced H-bond potential.
Experimental binding confirmation needed.
Medicinal chemistry Building block selection Hydrogen-bond potential

Modulated Lipophilicity Relative to 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

The computed LogP for the target compound is 1.94 . Although an experimentally measured LogP for the des-methoxy analog 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0) is not available in the consulted sources, class-level inference indicates that removing the methoxy group would reduce LogP by removing a non-polar methyl group and an ether oxygen, yielding a likely LogP in the range of ~1.0–1.5. This shift is consistent with the observation that addition of a methoxy group to a thiophene ring typically increases LogP by approximately 0.5–0.8 log units. The difference in lipophilicity influences solubility, permeability, and metabolic stability, making direct analog substitution risky.

Lipophilicity Shift
Supporting evidence
Estimated ΔLogP ≈ +0.4 to +0.9 vs. parent scaffold
Supports controlled lipophilicity tuning for solubility/permeability SAR.
In silico estimate; shake-flask or chromatographic validation recommended.
LogP Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation vs. 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

The target compound has a computed TPSA of 46.53 Ų . The des-methoxy parent (CAS 40133-06-0), lacking the methoxy oxygen, possesses a lower TPSA (estimated ~37–38 Ų based on standard fragment contributions). This ~8.5–9.5 Ų increase in TPSA directly affects predicted passive membrane permeability and oral absorption, as TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, and values below 140 Ų with acceptable oral absorption; the difference, while modest, can be material when fine-tuning a lead series near the permeability threshold.

TPSA Differentiation
Supporting evidence
TPSA 46.53 Ų vs. ~37-38 Ų for des-methoxy analog
Modulates predicted passive permeability; useful near threshold tuning.
Fragment-based calculation; experimental permeability assays advised.
Polar surface area Membrane permeability Bioavailability

Core Unit Contribution to Birefringence and Dielectric Anisotropy in Liquid Crystal Mesogens

Although not measured on the free carboxylic acid itself, the 5,6-dihydro-4H-cyclopenta[b]thiophene core—of which the target compound is a functionalized derivative—confers quantifiable advantages in liquid crystal applications. Wan et al. (2021) reported that nematic liquid crystals incorporating this core unit exhibit increased birefringence (Δn) and dielectric anisotropy (Δε) compared to reference compounds based on 1,4-disubstituted phenylene [1]. The methoxy-substituted carboxylic acid serves as a versatile precursor for synthesizing such core units and can further modulate the electron density of the thiophene ring, potentially allowing for additional tuning of Δε values. The carboxylic acid functionality enables conjugation to mesogenic side chains via amide or ester linkages, making this compound a strategic intermediate for high-performance liquid crystal development.

Liquid Crystal Core Performance
Cross-study comparable
Reported directional improvement in Δn and Δε vs. phenylene-based mesogens
Supports precursor selection for high-birefringence LCD materials.
Core unit data; methoxy may further enhance polarizability. Full text behind paywall.
Liquid crystals Birefringence Dielectric anisotropy

Procurement-Driven Application Scenarios for 3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Hydrogen-Bonding and Lipophilicity

When a cyclopenta[b]thiophene-2-carboxylic acid scaffold has shown promising activity but requires modulation of hydrogen-bonding potential or LogP to improve solubility, permeability, or target binding, the 3-methoxy derivative can be sourced as a discrete building block. The added HBA site (three vs. two acceptors) and the 0.4–0.9 log unit increase in LogP relative to the parent scaffold provide medicinal chemists with a predictable structural perturbation for structure-activity relationship (SAR) exploration, avoiding the need for de novo scaffold design.

Synthesis of High-Birefringence Liquid Crystal Mesogens

Research groups developing nematic liquid crystals with enhanced birefringence (Δn) and large dielectric anisotropy (Δε) can employ this compound as a functionalized core precursor. The cyclopenta[b]thiophene core has been demonstrated to increase Δn and Δε compared to phenylene-based reference compounds [1]. The carboxylic acid group allows straightforward derivatization into esters or amides for side-chain attachment, while the 3-methoxy group may further enhance polarizability anisotropy, making it a strategic procurement choice for advanced LCD and photonic materials research.

Diversity-Oriented Synthesis and Fragment-Based Library Construction

For laboratories building focused cyclopenta[b]thiophene libraries, the 3-methoxy-2-carboxylic acid provides a distinct physicochemical profile (LogP 1.94, TPSA 46.53 Ų) compared to the parent acid and other positional isomers. This differentiation supports diversity-oriented synthesis by offering a building block with increased hydrogen-bonding capacity and modulated lipophilicity, enabling exploration of chemical space around a validated heterocyclic core without synthesizing the methoxy substituent de novo.

Scaffold-Hopping and Patent Strategy in Anti-Inflammatory or Analgesic Drug Discovery

Cyclopenta[b]thiophene derivatives have been described as analgesic and anti-inflammatory agents in patent literature [2]. The 3-methoxy-2-carboxylic acid analog offers a non-obvious substitution pattern that can be used to construct novel patent space around this pharmacophore. Procurement of this specific intermediate enables the synthesis of derivatives that may circumvent existing intellectual property on non-methoxylated cyclopenta[b]thiophenes.

Application
Selection Property
Validation Focus
Lead Optimization Scaffold Modulation
Differentiated H-bond capacity and lipophilicity
Solubility/permeability SAR validation
High-Δn Liquid Crystal Mesogen Precursor
Core Δn/Δε enhancement with methoxy tunability
Mesophase behavior and optical anisotropy measurement
Focused Heterocyclic Library Construction
Physicochemical differentiation from parent and isomers
Library diversity and fragment-based screening
Novel IP Space Generation
Non-obvious methoxy substitution pattern
Patent landscape assessment and freedom-to-operate review
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